N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine: is an organic compound that features a bromophenyl group attached to an indene amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-bromoaniline with 2,3-dihydro-1H-indene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials .
Medicine: Research is ongoing into the use of this compound in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Uniqueness: N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indene amine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrN |
---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C15H14BrN/c16-13-5-7-14(8-6-13)17-15-9-11-3-1-2-4-12(11)10-15/h1-8,15,17H,9-10H2 |
InChI Key |
HFHWBELYCXWPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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